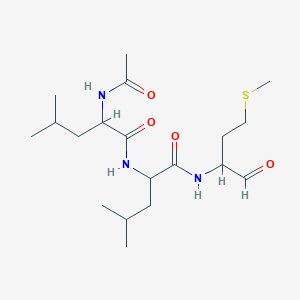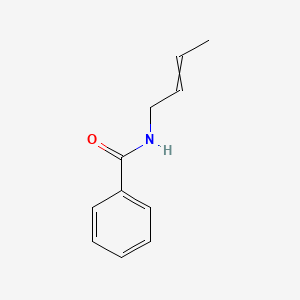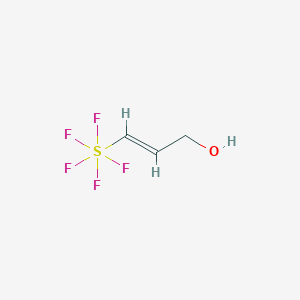
WP HI-PROPYL (C3) MEDIA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WP HI-PROPYL (C3) MEDIA: is a specialized chromatography media designed for high-performance liquid chromatography (HPLC). It is known for its unique surface chemistry that combines both hydrophobic and weak anionic exchange sites, providing unique selectivity and high purification performance across a wide range of biopharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : WP HI-PROPYL (C3) MEDIA is synthesized by covalently bonding propyl groups to polyethylenimine (PEI) ligands on spherical polymethacrylate and silica beads. This process involves the use of ordered polymeric bonding, which ensures high stability over an extended pH range .
Industrial Production Methods: : The industrial production of this compound involves large-scale purification processes. The media is optimized for maximum capacity, high mass transfer, and relatively low backpressure. It is delivered in a non-hazardous, non-flammable storage solution to ensure safety and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions: : WP HI-PROPYL (C3) MEDIA primarily undergoes hydrophobic interaction chromatography (HIC) reactions. It is designed to separate proteins and peptides based on their hydrophobicity .
Common Reagents and Conditions: : The media is used with buffers such as sodium phosphate and ammonium sulfate at specific pH levels to achieve optimal separation. For example, a typical buffer system might include 25 mM sodium phosphate in 1.7 M ammonium sulfate at pH 7 .
Major Products Formed: : The major products formed from these reactions include highly purified proteins and peptides, such as cytochrome C, myoglobin, lysozyme, and amylase .
Aplicaciones Científicas De Investigación
WP HI-PROPYL (C3) MEDIA is widely used in various scientific research applications, including:
Mecanismo De Acción
WP HI-PROPYL (C3) MEDIA exerts its effects through a combination of hydrophobic and weak anionic exchange interactions. The propyl groups covalently linked to the PEI ligands provide hydrophobic sites, while the remaining free amino groups offer weak anion exchange sites. This unique surface chemistry enables the media to discriminate between molecules with similar hydrophobicities, resulting in improved separation performance and higher efficiency .
Comparación Con Compuestos Similares
Similar Compounds
C18 Media: Used for the purification of strongly hydrophobic proteins and peptides.
C4 Media: Employed for the purification of hydrophilic peptides and proteins.
Poly HI-PROPYL Media: Similar to WP HI-PROPYL (C3) MEDIA but optimized for different pH ranges and applications.
Uniqueness: : this compound stands out due to its mixed-mode functionality, which combines hydrophobic interaction with weak anionic exchange. This provides unique selectivity and higher purification performance compared to conventional HIC media .
Propiedades
Número CAS |
126850-10-0 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B1176581.png)



